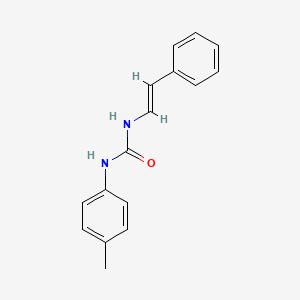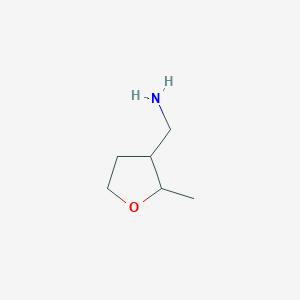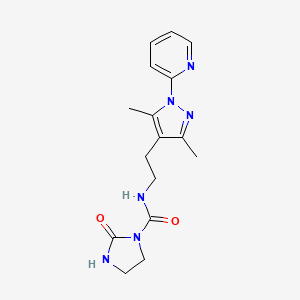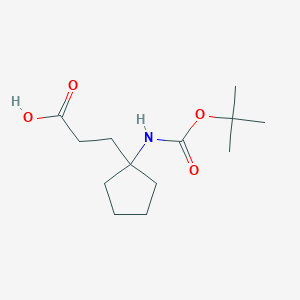
N-(4-methylphenyl)-N'-styrylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methylphenyl)-N’-styrylurea” is a complex organic compound. It likely contains a urea group (-NH-CO-NH-) and a styryl group (C6H5-CH=CH2), along with a 4-methylphenyl group (C6H4-CH3) attached to the nitrogen atom of the urea group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as acylation, reduction, or N-alkylation . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a compound with a similar structure, by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of bonding and interactions. For example, in the case of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, the structure consists of intermolecular C11—H11···N2 hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex, often involving multiple steps and by-products . For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to produce N-(3-Amino-4-methylphenyl)benzamide involved parallel by-products and serial by-products .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Material Science
One significant application of compounds structurally related to N-(4-methylphenyl)-N'-styrylurea is in the domain of supramolecular chemistry, where the strong dimerization capability of ureidopyrimidinones via quadruple hydrogen bonding has been highlighted. This characteristic facilitates the design of supramolecular polymers and materials with enhanced stability and unique properties (Beijer et al., 1998). Such materials find applications in various fields, including biomedical engineering and the development of novel coatings with antimicrobial properties, as seen in the integration of pyrimidine derivatives into surface coatings for their antimicrobial effects (El‐Wahab et al., 2015).
Polymer Chemistry
In polymer chemistry, the study of pyrolysis products from segmented polyurethane, which shares structural similarities with N-(4-methylphenyl)-N'-styrylurea, reveals insights into the degradation mechanisms and the formation of oligomeric pyrolysis products. This understanding is crucial for the development of polymers with tailored properties and enhanced thermal stability (Lattimer et al., 1998).
Organic Electronics
Another application area is in organic electronics, where the synthesis and morphological stabilization of fullerene derivatives, related to the structural framework of N-(4-methylphenyl)-N'-styrylurea, have been explored. These derivatives are used to enhance the efficiency and thermal stability of organic photovoltaics, showcasing the potential of such compounds in the development of sustainable energy solutions (Cheng et al., 2011).
Enzyme Immobilization
The compound's framework is also useful in enzyme immobilization within conducting polymer matrices, offering applications in biosensors and bioelectronics. This immobilization enhances the stability and activity of enzymes like glucose oxidase and polyphenol oxidase, which are pivotal in the development of diagnostic tools and analytical devices (Cil et al., 2007).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[(E)-2-phenylethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-13-7-9-15(10-8-13)18-16(19)17-12-11-14-5-3-2-4-6-14/h2-12H,1H3,(H2,17,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBTTXOPEUARMB-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-styrylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2733116.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733117.png)
![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2733120.png)
![N-(4-butylphenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2733122.png)
![N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2733124.png)

![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride](/img/structure/B2733129.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2733132.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2733136.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733137.png)

![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B2733139.png)